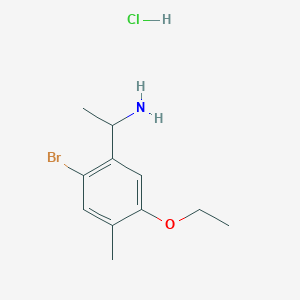

1-(2-Bromo-5-ethoxy-4-methyl-phenyl)-ethylamine hydrochloride

Description

1-(2-Bromo-5-ethoxy-4-methyl-phenyl)-ethylamine hydrochloride is an organic compound that belongs to the class of phenylalkylamines. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a methyl group attached to a phenyl ring, which is further connected to an ethylamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Properties

IUPAC Name |

1-(2-bromo-5-ethoxy-4-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO.ClH/c1-4-14-11-6-9(8(3)13)10(12)5-7(11)2;/h5-6,8H,4,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSWTZZKDAPVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)Br)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-5-ethoxy-4-methyl-phenyl)-ethylamine hydrochloride typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-ethoxy-4-methyl-phenyl)-ethylamine hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Amination: Introduction of amine groups to the phenyl ring or ethyl chain.

Common Reagents and Conditions

Bromination: Bromine, acetic acid, water.

Reduction: Diisobutylaluminium hydride (DIBAL), toluene, diethyl ether.

Amination: Various amine sources and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylalkylamines, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

Cosmetic Applications

1. Skin Care Formulations

The compound's chemical properties allow it to be explored in cosmetic formulations aimed at enhancing skin health. Its potential as an active ingredient in creams and lotions could be linked to its ability to modulate biological pathways involved in skin regeneration and repair .

2. Delivery Systems

Incorporating this compound into nanoparticle systems may improve the delivery of active ingredients in cosmetic products. Nanoparticles can enhance the stability and bioavailability of compounds, leading to more effective formulations for skin care .

Materials Science Applications

1. Polymer Chemistry

The unique structure of 1-(2-Bromo-5-ethoxy-4-methyl-phenyl)-ethylamine hydrochloride makes it a candidate for polymer synthesis. Its incorporation into polymeric materials can lead to innovations in coatings, adhesives, and other materials with enhanced properties such as improved adhesion or thermal stability .

2. High Refractive Index Materials

Research into high refractive index materials has identified compounds like this one as potential candidates for use in optical applications. By modifying the chemical structure, it may be possible to develop new materials suitable for lenses or optical devices that require specific refractive properties .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-ethoxy-4-methyl-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the bromine atom, ethoxy group, and methyl group on the phenyl ring can influence its binding affinity and activity. The ethylamine moiety may interact with receptors or enzymes, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-Bromo-5-methoxy-4-methylphenyl)-ethylamine hydrochloride

- 1-(2-Bromo-5-ethoxy-4-chlorophenyl)-ethylamine hydrochloride

- 1-(2-Bromo-5-ethoxy-4-methylphenyl)-propylamine hydrochloride

Uniqueness

1-(2-Bromo-5-ethoxy-4-methyl-phenyl)-ethylamine hydrochloride is unique due to the specific combination of functional groups on the phenyl ring. The presence of the ethoxy group and the specific positioning of the bromine and methyl groups can result in distinct chemical and biological properties compared to similar compounds.

Biological Activity

1-(2-Bromo-5-ethoxy-4-methyl-phenyl)-ethylamine hydrochloride is a phenylalkylamine compound characterized by its unique molecular structure, which includes a bromine atom, an ethoxy group, and a methyl group attached to a phenyl ring. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The chemical formula for this compound is C12H16BrClN2O, with a molecular weight of approximately 303.63 g/mol. Its structural representation can be summarized as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The presence of functional groups such as the bromine atom and ethoxy group influences its binding affinity to receptors and enzymes, potentially modulating their functions. This modulation can lead to various biological effects, including:

- Receptor Interaction : The ethylamine moiety may interact with neurotransmitter receptors, affecting neurotransmission and signaling pathways.

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic processes, impacting cellular functions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of phenylalkylamines have shown cytotoxic effects against various cancer cell lines. A comparative analysis of similar compounds revealed that certain structural modifications can enhance their antiproliferative activities.

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 0.76 | Induces apoptosis |

| Compound B | U-937 (leukemia) | 0.11 | High cytotoxicity |

| This compound | TBD | TBD | TBD |

Neurotransmitter Activity

Preliminary research suggests that this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The bromine and ethoxy substitutions may enhance its ability to cross the blood-brain barrier, allowing it to exert central nervous system effects.

Case Studies

- Study on Anticancer Activity : A study published in a peer-reviewed journal highlighted the cytotoxic effects of several phenylalkylamines on human cancer cell lines. The research demonstrated that compounds with similar structures to this compound exhibited IC50 values ranging from sub-micromolar to micromolar concentrations against various cancer types, indicating potent anticancer potential .

- Neuropharmacological Effects : Another investigation focused on the neuropharmacological properties of related compounds, revealing potential anxiolytic and antidepressant effects mediated through serotonin receptor modulation. This reinforces the need for further exploration into the pharmacodynamics of this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.